molecular formula C23H24BrClN4OS B2473982 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1189432-56-1

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2473982
CAS No.: 1189432-56-1
M. Wt: 519.89
InChI Key: SFEMVODDGWCEDQ-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromophenyl and chloro-methylphenyl groups: These groups are introduced through substitution reactions, often using halogenated reagents.

    Thioether formation: The sulfanyl group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to applications in the treatment of various diseases.

    Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule characterized by a spirocyclic structure and multiple functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of mitochondrial permeability transition pore (mPTP) opening, which is significant in the context of myocardial infarction (MI) and other cardiac conditions.

  • Molecular Formula : C22H22BrClN4OS
  • Molecular Weight : 505.9 g/mol
  • CAS Number : 1189956-86-2

Research indicates that compounds with a similar triazaspiro[4.5]decane scaffold exhibit inhibitory effects on mPTP opening. The opening of this pore is linked to cell death during reperfusion injury in myocardial infarction cases. The compound's ability to inhibit mPTP can lead to decreased apoptosis and improved cardiac function post-injury .

In Vitro Studies

In studies focusing on cardiomyocytes, analogs of this compound demonstrated significant protective effects against apoptosis induced by oxidative stress. The mechanism involves the preservation of mitochondrial ATP levels and the prevention of mitochondrial dysfunction during reperfusion .

In Vivo Studies

In animal models of myocardial infarction, administration of compounds similar to this compound resulted in:

  • Reduced apoptotic rates in cardiac tissue.
  • Enhanced recovery of cardiac function post-reperfusion.
    These findings suggest a promising therapeutic potential for this class of compounds in treating ischemic heart diseases .

Structure-Activity Relationship (SAR)

The unique spirocyclic structure combined with specific substituents such as bromine and chloro groups appears to enhance biological activity. The SAR studies indicate that modifications to the substituents can significantly influence the potency and selectivity of the compound against mPTP .

Substituent Effect on Activity
BromophenylEnhances mPTP inhibition
Chloro groupModulates pharmacokinetic properties
Methyl groupAffects binding affinity

Case Study 1: Myocardial Infarction Model

In a controlled study involving rats subjected to induced myocardial infarction, treatment with the compound led to:

  • A statistically significant reduction in infarct size.
  • Improved left ventricular ejection fraction (LVEF) compared to control groups.

Case Study 2: Apoptosis Prevention

Another study highlighted the compound's role in preventing apoptosis in cardiomyocytes exposed to hypoxic conditions. The results showed a marked decrease in caspase activity, indicating reduced apoptotic signaling pathways.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrClN4OS/c1-15-18(25)4-3-5-19(15)26-20(30)14-31-22-21(16-6-8-17(24)9-7-16)27-23(28-22)10-12-29(2)13-11-23/h3-9H,10-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEMVODDGWCEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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